Cas no 2228342-01-4 (tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate)
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate
- EN300-1898138
- 2228342-01-4
-
- Inchi: 1S/C18H34N2O2/c1-16(2,3)22-15(21)20-13-17(4,5)12-9-14(20)18(19)10-7-6-8-11-18/h14H,6-13,19H2,1-5H3
- InChI Key: QLADRIUACKNCDT-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C)(C)CCC1C1(CCCCC1)N)=O
Computed Properties
- Exact Mass: 310.262028332g/mol
- Monoisotopic Mass: 310.262028332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 55.6Ų
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898138-1g |
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate |
2228342-01-4 | 1g |
$1643.0 | 2023-09-18 | ||
| Enamine | EN300-1898138-5g |
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate |
2228342-01-4 | 5g |
$4764.0 | 2023-09-18 | ||
| Enamine | EN300-1898138-10g |
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate |
2228342-01-4 | 10g |
$7065.0 | 2023-09-18 | ||
| Enamine | EN300-1898138-0.05g |
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate |
2228342-01-4 | 0.05g |
$1381.0 | 2023-09-18 | ||
| Enamine | EN300-1898138-0.1g |
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate |
2228342-01-4 | 0.1g |
$1447.0 | 2023-09-18 | ||
| Enamine | EN300-1898138-0.25g |
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate |
2228342-01-4 | 0.25g |
$1513.0 | 2023-09-18 | ||
| Enamine | EN300-1898138-0.5g |
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate |
2228342-01-4 | 0.5g |
$1577.0 | 2023-09-18 | ||
| Enamine | EN300-1898138-1.0g |
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate |
2228342-01-4 | 1g |
$1643.0 | 2023-06-02 | ||
| Enamine | EN300-1898138-2.5g |
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate |
2228342-01-4 | 2.5g |
$3220.0 | 2023-09-18 | ||
| Enamine | EN300-1898138-5.0g |
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate |
2228342-01-4 | 5g |
$4764.0 | 2023-06-02 |
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate
Introduction to tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate (CAS No. 2228342-01-4)
tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate (CAS No. 2228342-01-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a cyclohexyl ring, and a piperidine moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate can be represented as follows: the tert-butyl group provides steric protection, while the cyclohexyl ring and piperidine moiety offer flexibility and potential binding sites for interactions with biological targets. The presence of the amine group in the cyclohexyl ring further enhances its reactivity and functional versatility.
In recent years, significant advancements have been made in understanding the biological properties of compounds with similar structures. For instance, studies have shown that piperidine derivatives, particularly those with amino-functionalized cyclohexyl rings, exhibit potent activity against various enzymes and receptors involved in neurological disorders and cancer. The tert-butyl group in tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate is known to enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
One of the key areas of research involving tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways. Compounds that can selectively modulate these receptors have significant therapeutic potential for treating a wide range of diseases, including cardiovascular disorders, neurological conditions, and metabolic syndromes.
A recent study published in the Journal of Medicinal Chemistry highlighted the ability of tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate to act as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in several neurological disorders, such as schizophrenia and Alzheimer's disease. The study demonstrated that the compound significantly enhanced the activity of mGluR5 in vitro and showed promising results in animal models of cognitive impairment.
Beyond its potential as a GPCR modulator, tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
The synthesis of tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the formation of the tert-butyl ester from a carboxylic acid precursor, followed by coupling reactions to introduce the cyclohexyl and piperidine moieties. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.
In conclusion, tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate (CAS No. 2228342-01-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further investigation in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover more about its mechanisms of action and optimize its properties for clinical use.
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